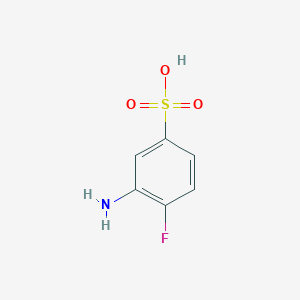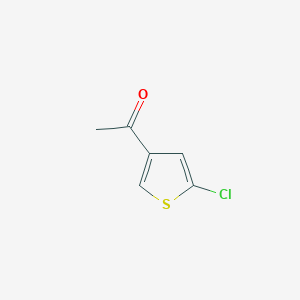
3-Amino-4-fluorobenzenesulfonic acid
Übersicht
Beschreibung
3-Amino-4-fluorobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H6FNO3S and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
3-Amino-4-fluorobenzenesulfonic acid plays a significant role in the electrochemical copolymerization of aniline and anilinesulfonic acids. Şahin, Pekmez, and Yildiz (2002) explored its impact on the electropreparation and properties of polyaniline (PANI) in acetonitrile containing fluorosulfonic acid. They found that copolymers formed were soluble in certain solvents and exhibited unique electrical conductivity and electrochemical behavior, which are crucial for developing conducting polymers (Şahin, Pekmez, & Yildiz, 2002).
Synthesis of Amino Acids and Amines
In the realm of organic synthesis, this compound has been utilized in various synthesis processes. For instance, Duggan, Johnston, and March (2010) demonstrated its use in the enantioselective synthesis of α-fluoro-β(3)-amino esters, which are precursors to a wide variety of enantiopure α-fluoro-β(3)-amino acids. This process does not rely on chiral pool α-amino acids, offering a versatile approach for synthesizing amino acids with different side chains (Duggan, Johnston, & March, 2010).
Applications in Organic Chemistry
Further applications in organic chemistry include its use in the copper-catalyzed intermolecular aminoazidation of alkenes, as demonstrated by Zhang and Studer (2014). This method offers an efficient approach to produce vicinal amino azides, which are valuable intermediates in organic synthesis (Zhang & Studer, 2014).
Biomedical Research
In biomedical research, this compound derivatives have shown promise as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. Ceruso, Vullo, Scozzafava, and Supuran (2014) found that these derivatives are potent inhibitors of the enzymes, which are crucial for the bacterium's life cycle. This discovery may lead to novel antimycobacterial agents with a different mechanism of action compared to existing drugs (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, this compound derivatives have been employed in the synthesis of various compounds. For example, the synthesis of 3-Amino-4-aminomethylbenzenesulfonate, as conducted by Jiang Du-xiao (2005), highlights the diverse chemical reactions this compound can undergo, contributing to its versatility in synthetic chemistry (Jiang Du-xiao, 2005).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Amino-4-fluorobenzenesulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to form stable complexes with certain enzymes, which can alter their activity and function . For instance, it can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The compound’s sulfonic acid group is particularly reactive, allowing it to form strong ionic bonds with positively charged amino acid residues in proteins .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . These effects can vary depending on the concentration of the compound and the type of cells being studied.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . The compound’s fluorine atom can participate in hydrogen bonding and van der Waals interactions, further stabilizing its binding to proteins . Additionally, the amino group can form covalent bonds with certain biomolecules, leading to changes in their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies . These effects can include sustained changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At high doses, it can be toxic and cause adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced at certain concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as sulfatases and transferases, which modify its structure and function . The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the citric acid cycle . These changes can have downstream effects on cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . The compound’s distribution can be influenced by its interactions with binding proteins, which can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes . The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
3-amino-4-fluorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRWSSYHCTAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574502 | |
| Record name | 3-Amino-4-fluorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-64-4 | |
| Record name | 3-Amino-4-fluorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















